5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione is a complex organic compound that belongs to the class of oxazepines. Oxazepines are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes benzoyl, ethyl, and diphenyl groups attached to the oxazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of benzoyl chloride with an ethyl-substituted amine, followed by cyclization with a diphenyl-substituted ketone. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Known for its broad range of chemical and biological properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Imidazole: Widely studied for its therapeutic potential and used in various drugs.
Uniqueness
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzoyl, ethyl, and diphenyl groups attached to the oxazepine ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61350-41-2 |
---|---|
Molecular Formula |
C26H21NO4 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
5-benzoyl-3-ethyl-2,4-diphenyl-2H-1,3-oxazepine-6,7-dione |
InChI |
InChI=1S/C26H21NO4/c1-2-27-22(18-12-6-3-7-13-18)21(23(28)19-14-8-4-9-15-19)24(29)26(30)31-25(27)20-16-10-5-11-17-20/h3-17,25H,2H2,1H3 |
InChI Key |
IOBYYOCTPLGGGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(OC(=O)C(=O)C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.